3-Amino-7-bromo-8-methylquinoline dihydrochloride
CAS No.:
Cat. No.: VC18416070
Molecular Formula: C10H11BrCl2N2
Molecular Weight: 310.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11BrCl2N2 |
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Molecular Weight | 310.01 g/mol |
IUPAC Name | 7-bromo-8-methylquinolin-3-amine;dihydrochloride |
Standard InChI | InChI=1S/C10H9BrN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H |
Standard InChI Key | BLUJJKLJYDTFNP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=CC(=CN=C12)N)Br.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Amino-7-bromo-8-methylquinoline dihydrochloride belongs to the heterocyclic aromatic quinoline family, featuring a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern—bromine (7-position), methyl (8-position), and amino (3-position)—imparts distinct electronic and steric effects. The dihydrochloride salt form introduces two hydrochloride counterions, significantly improving solubility in polar solvents.
Table 1: Structural Comparison of Related Quinoline Derivatives
The dihydrochloride form’s molecular weight (273.56 g/mol) reflects the addition of two hydrochloride ions, which stabilize the protonated amino group under physiological conditions .
Spectroscopic Characterization
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 3-amino-7-bromo-8-methylquinoline dihydrochloride can be conceptualized through modular functionalization of the quinoline core:
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Bromination at the 7-position.
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Methylation at the 8-position.
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Amination at the 3-position.
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Salt formation with hydrochloric acid.
Bromination and Methylation
Bromination of 8-methylquinoline at the 7-position may employ N-bromosuccinimide (NBS) in acetic acid, analogous to methods used for 7,8-difluoroquinoline derivatives . For example, reacting 8-methylquinoline with NBS (1:1.2 molar ratio) at 110°C for 12 hours yields 7-bromo-8-methylquinoline.
Amination via Palladium-Catalyzed Coupling
Introducing the amino group at the 3-position requires palladium-catalyzed Buchwald-Hartwig amination. As demonstrated in the synthesis of 3-amino-5-bromoquinoline , tert-butyl carbamate serves as an ammonia surrogate. Reacting 7-bromo-8-methylquinoline with tert-butyl carbamate in the presence of palladium acetate (2 mol%), Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and cesium carbonate in 1,4-dioxane at 80°C for 4 hours yields the tert-butyl carbamate intermediate.
Deprotection and Salt Formation
Hydrolysis of the tert-butyl carbamate group using hydrochloric acid in methanol (40°C, 2 hours) produces the free amine, which is subsequently treated with excess HCl to form the dihydrochloride salt .
Table 2: Optimized Reaction Conditions for Key Steps
Step | Reagents/Conditions | Yield (%) |
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Bromination | NBS, acetic acid, 110°C, 12h | 85–90 |
Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 1,4-dioxane, 80°C | 83 |
Deprotection | HCl, methanol, 40°C, 2h | 92 |
Challenges and Future Directions
Synthetic Scalability
Current protocols rely on palladium catalysts, posing cost and environmental concerns. Developing non-precious metal catalysts or photochemical methods could enhance sustainability .
Target Validation
High-throughput screening against kinase panels and microbial strains is essential to identify precise molecular targets. Structural optimization may focus on reducing off-target effects while maintaining potency.
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